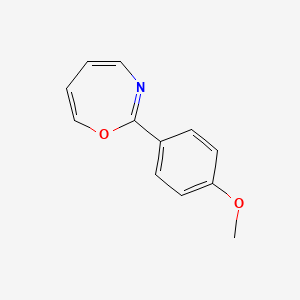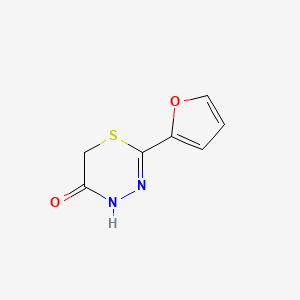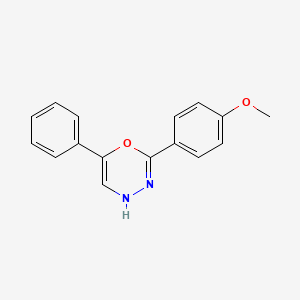
2-(4-Methoxyphenyl)-6-phenyl-4H-1,3,4-oxadiazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methoxyphenyl)-6-phenyl-4H-1,3,4-oxadiazine is a heterocyclic compound that belongs to the oxadiazine family This compound is characterized by its unique structure, which includes a 1,3,4-oxadiazine ring substituted with a methoxyphenyl and a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-6-phenyl-4H-1,3,4-oxadiazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazides with orthoesters or carboxylic acids in the presence of dehydrating agents. The reaction conditions often include refluxing in solvents such as ethanol or acetic acid, with catalysts like sulfuric acid or phosphoric acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would focus on maximizing yield and purity while minimizing costs and environmental impact. This could involve continuous flow reactors, automated synthesis systems, and the use of greener solvents and catalysts.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Methoxyphenyl)-6-phenyl-4H-1,3,4-oxadiazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the oxadiazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 2-(4-Methoxyphenyl)-6-phenyl-4H-1,3,4-oxadiazine involves its interaction with specific molecular targets and pathways. In medicinal applications, it may act by inhibiting enzymes or receptors involved in disease processes. For example, it could inhibit the activity of certain kinases or proteases, leading to reduced inflammation or cancer cell proliferation. The exact molecular targets and pathways would depend on the specific application and require further research to elucidate.
Comparación Con Compuestos Similares
2-(4-Methoxyphenyl)-6-phenyl-4H-1,3,4-oxadiazine can be compared with other similar compounds, such as:
2-(4-Methoxyphenyl)-1,3,4-oxadiazole: Similar structure but with different electronic properties and reactivity.
2-Phenyl-1,3,4-oxadiazine: Lacks the methoxy group, leading to different chemical behavior and applications.
4-Methoxyphenyl-1,3,4-oxadiazine: Different substitution pattern, affecting its physical and chemical properties.
Propiedades
Número CAS |
89684-44-6 |
|---|---|
Fórmula molecular |
C16H14N2O2 |
Peso molecular |
266.29 g/mol |
Nombre IUPAC |
2-(4-methoxyphenyl)-6-phenyl-4H-1,3,4-oxadiazine |
InChI |
InChI=1S/C16H14N2O2/c1-19-14-9-7-13(8-10-14)16-18-17-11-15(20-16)12-5-3-2-4-6-12/h2-11,17H,1H3 |
Clave InChI |
DVWZOWWCSYSGKR-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=NNC=C(O2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


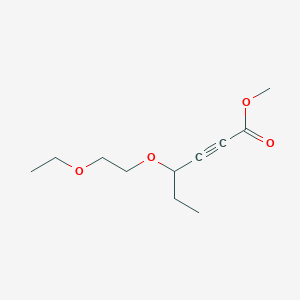
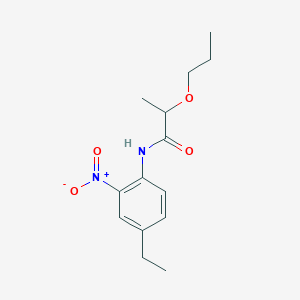
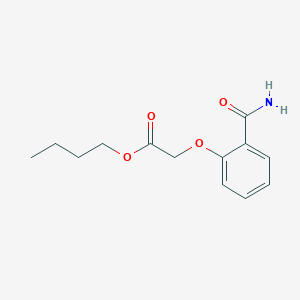
![3,4,7,7-Tetramethylbicyclo[4.1.0]heptane](/img/structure/B14382428.png)
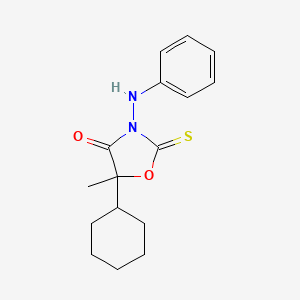

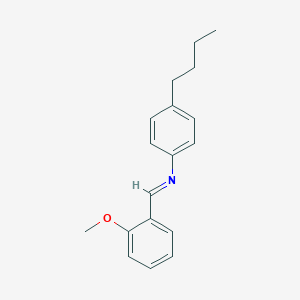
![2-({2,8-Dimethyl-4,6-dioxo-4,6-bis[(propan-2-yl)oxy]-3,7-dioxa-4lambda~5~,6lambda~5~-diphosphanonan-5-yl}sulfanyl)benzoic acid](/img/structure/B14382451.png)
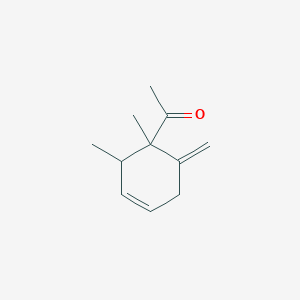
![2-[(Trichloroacetyl)oxy]ethyl cyclohex-3-ene-1-carboxylate](/img/structure/B14382456.png)
![1-[(E)-4-phenyliminopent-2-en-2-yl]-3-propylurea](/img/structure/B14382459.png)
